molecular formula C19H15ClN4O2 B2619729 N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-40-3

N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2619729
CAS RN: 864855-40-3
M. Wt: 366.81
InChI Key: PWRTTXLSSFKBMT-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that has been studied for its potential pharmacological effects . It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines, the core structure of the compound, has been extensively studied . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound’s structure allows it to attain a different range of conformations compared to the simple 4-benzylpiperidines, resulting in the recovery of productive contacts to the P-loop of PKA .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been explored in various studies . The base hydrolysis of the ester resulted in the carboxylic acid derivative, intermediate 3, which was coupled with several substituted anilines via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, to yield the final compounds in moderate to high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their aromatic heterocyclic structure, which contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Acute-toxicity studies in mice show that compound 50 (LD 50: 186 mg/kg) is safer than AT7519 (32 mg/kg). In MV4-11 xenografts in a nude-mouse model, compound 50 can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg) .

Future Directions

The future directions for the research on pyrrolo[2,3-d]pyrimidines involve the design of new selective, effective, and safe anticancer agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2-chlorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRTTXLSSFKBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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